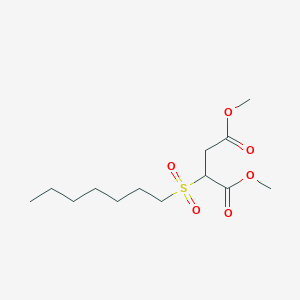
Dimethyl 2-(heptane-1-sulfonyl)butanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl 2-(heptane-1-sulfonyl)butanedioate is an organic compound with a complex structure that includes a sulfonyl group attached to a heptane chain and two ester groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 2-(heptane-1-sulfonyl)butanedioate typically involves the esterification of butanedioic acid (succinic acid) with methanol in the presence of a strong acid catalyst such as sulfuric acid. The sulfonyl group is introduced through a sulfonation reaction, where heptane is treated with sulfur trioxide or chlorosulfonic acid to form heptane-1-sulfonic acid, which is then esterified with methanol to form the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for temperature and pressure regulation is common to maintain optimal reaction conditions and maximize yield.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 2-(heptane-1-sulfonyl)butanedioate undergoes various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids are used under mild conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Dimethyl 2-(heptane-1-sulfonyl)butanedioate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Dimethyl 2-(heptane-1-sulfonyl)butanedioate involves its interaction with molecular targets through its functional groups. The sulfonyl group can form strong interactions with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The ester groups can undergo hydrolysis to release active intermediates that further interact with biological targets.
Comparison with Similar Compounds
Similar Compounds
Dimethyl succinate: Similar ester structure but lacks the sulfonyl group.
Heptane-1-sulfonic acid: Contains the sulfonyl group but lacks the ester groups.
Dimethyl sulfone: Contains the sulfonyl group but lacks the ester and heptane chain.
Uniqueness
Dimethyl 2-(heptane-1-sulfonyl)butanedioate is unique due to the combination of its sulfonyl and ester groups, which confer distinct reactivity and potential applications. This combination allows it to participate in a wider range of chemical reactions and interact with various molecular targets, making it a versatile compound in research and industrial applications.
Properties
CAS No. |
62163-89-7 |
|---|---|
Molecular Formula |
C13H24O6S |
Molecular Weight |
308.39 g/mol |
IUPAC Name |
dimethyl 2-heptylsulfonylbutanedioate |
InChI |
InChI=1S/C13H24O6S/c1-4-5-6-7-8-9-20(16,17)11(13(15)19-3)10-12(14)18-2/h11H,4-10H2,1-3H3 |
InChI Key |
LZHQGPBCJSKLAJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCS(=O)(=O)C(CC(=O)OC)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















